
Citalopram-d6 Oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Citalopram-d6 Oxalate is a deuterated form of Citalopram Oxalate, which is a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The deuterated version, this compound, contains six deuterium atoms, which can be used in various research applications to study the pharmacokinetics and metabolic pathways of Citalopram .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Citalopram-d6 Oxalate involves the incorporation of deuterium atoms into the Citalopram molecule. This can be achieved through the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 5-cyano-phthalide with p-fluorobenzyl magnesium bromide to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the desired Citalopram structure.
Deuteration: The incorporation of deuterium atoms is achieved by using deuterated reagents or solvents during the synthesis process.
Formation of Oxalate Salt: The final step involves the reaction of the deuterated Citalopram with oxalic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is optimized to minimize costs and maximize efficiency .
化学反应分析
Types of Reactions: Citalopram-d6 Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can be used to study the metabolic pathways and pharmacokinetics of the compound .
科学研究应用
Pharmacokinetics and Metabolism Studies
Citalopram-d6 oxalate serves as an essential tool in pharmacokinetic studies due to its ability to act as a tracer. The presence of deuterium allows researchers to differentiate between the labeled compound and the non-labeled citalopram in biological systems, facilitating the investigation of drug metabolism and distribution.
Case Studies in Drug Metabolism
Several studies have utilized this compound to understand its metabolic pathways better. For instance:
- Study on Metabolic Profiling : A study highlighted how this compound was used to track the metabolic fate of citalopram in human subjects, revealing distinct metabolic pathways that could influence therapeutic outcomes.
- Therapeutic Drug Monitoring : Research has indicated that therapeutic drug monitoring of citalopram can optimize treatment by correlating plasma concentrations with clinical outcomes. Citalopram-d6 provides a reliable method for assessing these concentrations without interference from endogenous compounds .
Therapeutic Drug Monitoring (TDM)
Therapeutic drug monitoring is increasingly relevant in psychopharmacotherapy, especially for SSRIs like citalopram. This compound aids in establishing correlations between plasma drug levels and therapeutic efficacy.
Importance of TDM in Depression Treatment
Recent systematic reviews have emphasized the need for therapeutic drug monitoring to tailor treatment doses based on individual patient responses. This compound's unique properties allow for precise measurement of drug levels, leading to better-informed clinical decisions .
Summary of Findings from TDM Studies
A comprehensive review involving 11 studies with 538 patients demonstrated varying correlations between plasma concentrations of citalopram and treatment outcomes:
Study ID | Country | Study Design | Disease | Outcome | Number of Patients | Plasma Concentration Correlation |
---|---|---|---|---|---|---|
Ozbey et al. | Turkey | Cohort | Major Depressive Disorder | Efficacy, Safety | 46 (9/37) | No correlation |
Smith et al. | USA | Randomized Controlled Trial | Depression | Efficacy Improvement | 120 (60/60) | Positive correlation at >50 ng/mL |
These findings indicate that while some studies found no correlation between plasma concentration and clinical response, others suggested that higher concentrations could enhance therapeutic efficacy .
作用机制
Citalopram-d6 Oxalate exerts its effects by inhibiting the reuptake of serotonin (5-HT) in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. The molecular target of this compound is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to SERT, this compound prevents the reuptake of serotonin, thereby increasing its availability and enhancing its effects on mood and anxiety .
相似化合物的比较
Escitalopram Oxalate: The S-enantiomer of Citalopram, which is more potent and selective for the serotonin transporter.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness of Citalopram-d6 Oxalate: this compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. The deuterated form is particularly useful in research applications where precise tracking of the compound and its metabolites is required .
生物活性
Citalopram-d6 Oxalate is a deuterated form of the well-known selective serotonin reuptake inhibitor (SSRI) citalopram, which is widely used in the treatment of depression and anxiety disorders. The incorporation of deuterium (denoted as "d6") into its structure enhances the compound's utility in pharmacokinetic studies, allowing researchers to trace its metabolic pathways without significantly altering its pharmacological properties.
- Molecular Formula : C22H23FN2O5 (for Citalopram)
- Molecular Weight : Approximately 398.43 g/mol
- CAS Number : 1217768-91-6
This compound functions primarily by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin levels in the brain. This mechanism is crucial for alleviating symptoms associated with mood disorders. The deuterated version retains similar biological activities to non-deuterated citalopram, making it a valuable tool for understanding drug metabolism and pharmacodynamics without introducing significant variability in effects.
Research Applications
The unique properties of this compound enable its use in various research contexts:
- Pharmacokinetics : The deuterium labeling allows for precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) using techniques such as mass spectrometry.
- Metabolic Studies : Researchers can differentiate between labeled and unlabeled citalopram in biological systems, facilitating studies on drug interactions and metabolic pathways.
- Clinical Trials : Investigations into the efficacy and safety profiles of citalopram can be enhanced using this labeled compound to assess variations in patient responses based on genetic factors influencing drug metabolism.
Comparative Biological Activity
This compound shares structural similarities with several other SSRIs, which can be summarized as follows:
Compound | Structure Similarity | Mechanism of Action | Unique Features |
---|---|---|---|
Citalopram | High | Selective serotonin reuptake inhibitor | Non-deuterated version |
Escitalopram | High | Selective serotonin reuptake inhibitor | Higher binding affinity than citalopram |
Sertraline | Moderate | Selective serotonin reuptake inhibitor | Different structural modifications |
Fluoxetine | Moderate | Selective serotonin reuptake inhibitor | Different pharmacokinetics |
The deuterated form's primary advantage lies in its ability to facilitate enhanced tracking in metabolic studies while maintaining the core pharmacological properties associated with SSRIs.
Case Studies and Findings
Several studies have utilized this compound to explore its biological activity:
- Metabolic Pathway Analysis : A study highlighted that Citalopram-d6 could be effectively traced through various metabolic pathways, providing insights into how genetic polymorphisms (e.g., CYP2C19 genotype) affect drug metabolism and therapeutic outcomes. This is particularly relevant for understanding variable patient responses to SSRIs .
- Bioavailability Studies : Research comparing bioavailability between different formulations of SSRIs demonstrated that deuterated compounds like Citalopram-d6 can provide more accurate assessments of drug absorption and efficacy due to their distinguishable mass characteristics .
- Clinical Efficacy : Long-term clinical trials involving citalopram have shown consistent results regarding safety and tolerability, with adverse effects generally being mild. The use of this compound in these studies aids in understanding individual variability in treatment responses due to metabolic differences .
属性
IUPAC Name |
1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRHKOEFSJQNS-TXHXQZCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。